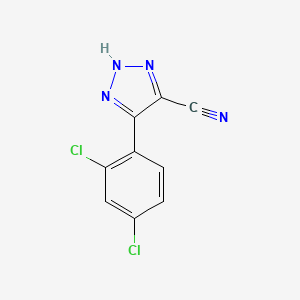
5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group and a carbonitrile group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dichlorobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions. For example, the nitration process of similar compounds has been optimized in continuous flow microreactors, achieving high yields and efficient mass transfer .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole derivatives with reduced functional groups.
Substitution: Formation of substituted triazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its potential antimicrobial and antifungal properties. It is being investigated for its ability to inhibit the growth of certain pathogens, making it a candidate for the development of new antimicrobial agents .
Medicine: In medicinal chemistry, triazole derivatives are known for their pharmacological activities. This compound is being studied for its potential as an anticancer agent, with research focusing on its ability to induce apoptosis in cancer cells .
Industry: The compound is also used in the development of agrochemicals, such as herbicides and fungicides. Its unique chemical structure allows for the design of compounds with specific activity against agricultural pests .
Wirkmechanismus
The mechanism of action of 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components. For example, in antimicrobial applications, the compound may inhibit enzymes responsible for cell wall synthesis, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- 5-(2,4-Dichlorophenyl)-1H-pyrazole
- 4-(2,4-Dichlorophenyl)-1H-pyrazole
- 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine
Comparison: Compared to these similar compounds, 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile exhibits unique properties due to the presence of the triazole ring. This ring structure imparts different electronic and steric characteristics, influencing its reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H4Cl2N4 |
|---|---|
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
5-(2,4-dichlorophenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C9H4Cl2N4/c10-5-1-2-6(7(11)3-5)9-8(4-12)13-15-14-9/h1-3H,(H,13,14,15) |
InChI-Schlüssel |
OEJBGTSORNMAFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNN=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11812747.png)


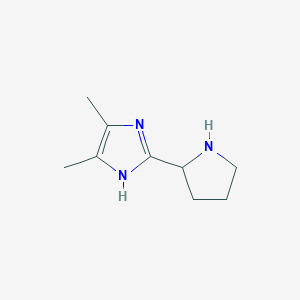

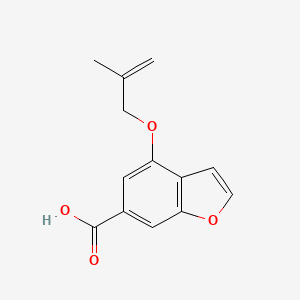
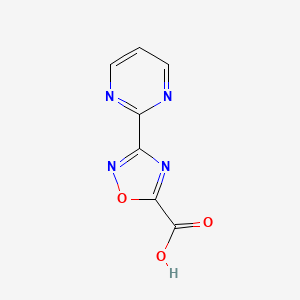
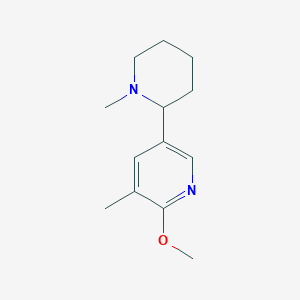
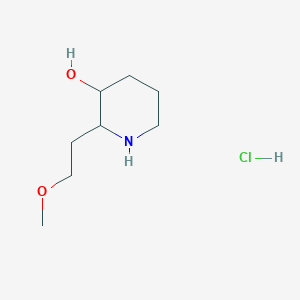

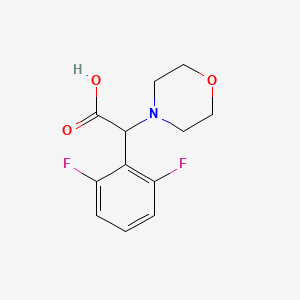
![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)
